molecular formula C11H18N4O B2654382 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1876044-31-3

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2654382
CAS No.: 1876044-31-3
M. Wt: 222.292
InChI Key: JJCDBLALABWQST-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the pyrrolidine-1-carbonyl group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the isopropyl group: The final step involves the alkylation of the pyrazole ring with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or pyrrolidine-1-carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a pyrazole amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine
  • 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

Uniqueness

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15-10(12)9(7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDBLALABWQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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